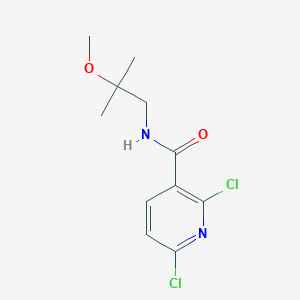
2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dichloropyridine” is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It’s a white solid and serves as a precursor to the antibiotic enoxacin .
Synthesis Analysis
“2,6-Dichloropyridine” is produced by the direct reaction of pyridine with chlorine . A synthetic route to an important intermediate, 4-amino-2,6-dichloropyridine, has been developed. This involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloropyridine” is C5H3Cl2N . Its molecular weight is 147.99 .
Chemical Reactions Analysis
The synthesis of 4-amino-2,6-dichloropyridine involves several reactions, including oxidation, nitration, and reduction .
Physical And Chemical Properties Analysis
“2,6-Dichloropyridine” is a solid with a melting point of 83-86°C . It has a molecular weight of 147.99 .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Pyridine carboxamide derivatives have been synthesized and characterized through various methods, demonstrating the versatility of pyridine carboxamides in chemical synthesis. For instance, studies on the synthesis of monoamide isomers from pyridine carboxylic acids have highlighted the importance of structural characterization using spectroscopic techniques, such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy (Kadir, Mansor, & Osman, 2017). These methods are crucial for understanding the molecular structure and reactivity of pyridine carboxamides.
Antimicrobial Activity
Certain pyridine-2,6-carboxamide-derived Schiff bases have been prepared and evaluated for their antimicrobial properties, showcasing the potential of these compounds as bactericidal and fungicidal agents. The research indicates significant antimicrobial activity, comparable to known antibiotics, suggesting a possible application in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Photochemical Properties
Studies on the photochemical behavior of 3-pyridinecarboxamide in methanol under UV-irradiation have provided insights into the methoxylation and methylation processes. These findings highlight the complex interactions of excited states in the photochemical reactions of pyridine carboxamides, offering a pathway to explore novel photochemical synthesis techniques (Sugimori & Itoh, 1986).
Synthetic Applications
The versatility of pyridine carboxamides in organic synthesis is further demonstrated by their use in the synthesis of complex molecules. For instance, an efficient synthesis route has been developed for a key intermediate of a potent dopamine and serotonin receptors antagonist, utilizing a derivative of 2,6-dichloro-pyridine carboxamide (Horikawa, Hirokawa, & Kato, 2001). This showcases the compound's role in facilitating the development of pharmaceutical agents targeting specific receptors in the nervous system.
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,17-3)6-14-10(16)7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWVXXBIBFLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(N=C(C=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

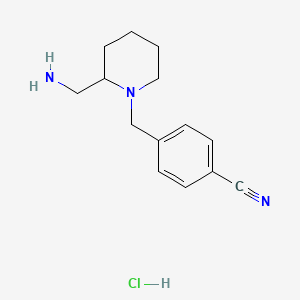


![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2478061.png)
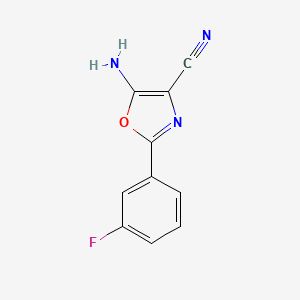
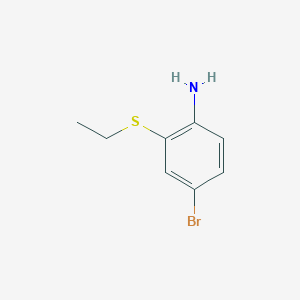
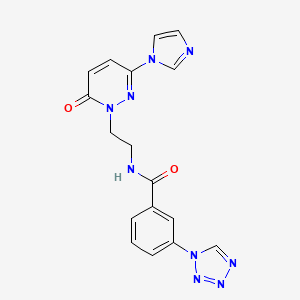
![ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2478070.png)
![N-(2,4-dimethylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2478071.png)
![1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2478072.png)
![2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B2478075.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)
